molecular formula C23H14ClN5O2 B10871401 2-(2-Chlorophenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

2-(2-Chlorophenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

Cat. No.: B10871401
M. Wt: 427.8 g/mol
InChI Key: GPWHLIBHCBBXHB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridyl group, and a chromeno-triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL typically involves a multi-step process. One common method includes the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol features readily available starting materials and can be applied to the synthesis of various functionalized triazolo derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves its interaction with specific molecular targets. For example, as an adenosine receptor antagonist, it binds to adenosine receptors and inhibits their activity, thereby modulating various physiological processes . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research applications and potential therapeutic properties further distinguish it from similar compounds.

Properties

Molecular Formula

C23H14ClN5O2

Molecular Weight

427.8 g/mol

IUPAC Name

13-(2-chlorophenyl)-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C23H14ClN5O2/c24-17-6-2-1-5-15(17)21-27-22-20-19(13-4-3-9-25-11-13)16-8-7-14(30)10-18(16)31-23(20)26-12-29(22)28-21/h1-12,19,30H

InChI Key

GPWHLIBHCBBXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6)Cl

Origin of Product

United States

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